molecular formula C20H20N2O4 B2491839 N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952986-14-0

N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2491839
CAS RN: 952986-14-0
M. Wt: 352.39
InChI Key: CCMUIOAQKMODHL-UHFFFAOYSA-N
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Description

Research on compounds similar to “N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” often focuses on their potential applications in medicinal chemistry, particularly due to their structural features which can exhibit significant biological activities. The isoxazole ring, for instance, is a crucial component in various pharmaceuticals and bioactive molecules.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, including amidation, acylation, and cycloaddition reactions. For example, the synthesis of N-substituted acetamide derivatives can be accomplished through the amidation of acyl chlorides with amines in the presence of suitable catalysts and conditions (Yıldırım & Çetin, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns (Bunev et al., 2013).

Chemical Reactions and Properties

Compounds with an isoxazole moiety can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, allowing for further functionalization or the formation of complex heterocyclic systems. Their chemical reactivity is influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems or during the formulation of pharmaceuticals. These properties are determined through empirical studies and are essential for compound optimization (Lazareva et al., 2017).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor and metolachlor has revealed their metabolic pathways in both human and rat liver microsomes, underscoring the importance of understanding the metabolic activation pathways that could lead to carcinogenic outcomes. The study showed differences in the metabolism of these herbicides between human and rat liver microsomes, highlighting the complexities of their bioactivation and the potential for DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

Antitumor Activity of Synthesized Compounds

A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity against various cancer cells in vitro. XN05's mechanism involves disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis, showing the potential for therapeutic treatment of malignancies (Wu et al., 2009).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, with their coordination complexes showing significant antioxidant activity. This research points to the potential application of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMUIOAQKMODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

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